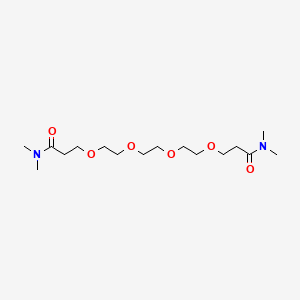
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide: is a synthetic organic compound characterized by its unique structure, which includes multiple ether and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide typically involves the reaction of a diamine with a diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide on a large scale.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar amine functional groups but lacking the ether linkages.
N,N-Dimethylformamide: Another amide-containing compound used in organic synthesis.
Polyethylene glycol: A polymer with ether linkages but without the amide groups.
Uniqueness
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide is unique due to its combination of ether and amide functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
55359-48-3 |
|---|---|
Molecular Formula |
C16H32N2O6 |
Molecular Weight |
348.43 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-(dimethylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C16H32N2O6/c1-17(2)15(19)5-7-21-9-11-23-13-14-24-12-10-22-8-6-16(20)18(3)4/h5-14H2,1-4H3 |
InChI Key |
ZSSXKLXIVYELPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCOCCOCCOCCOCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


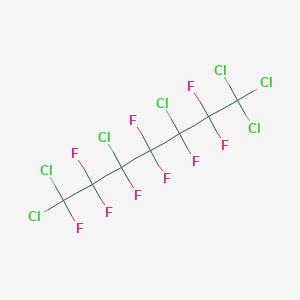
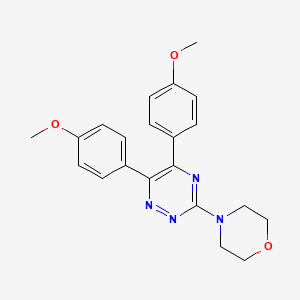
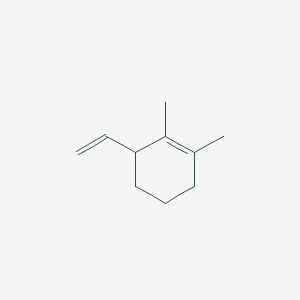
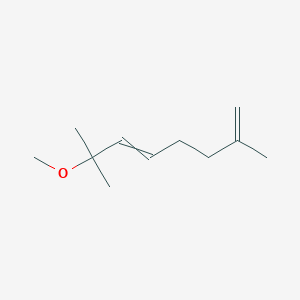
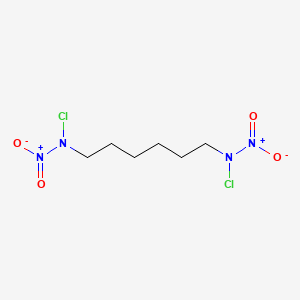
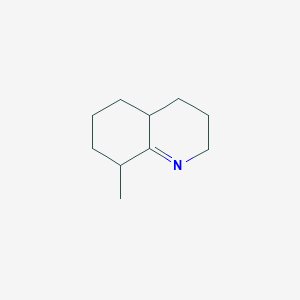


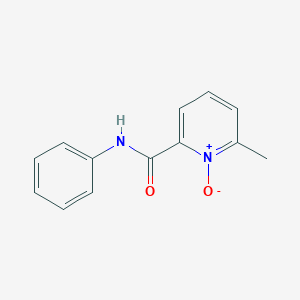
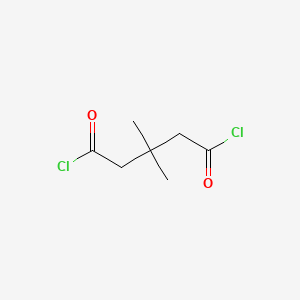
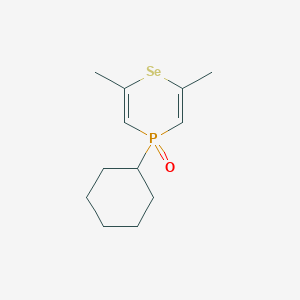
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

